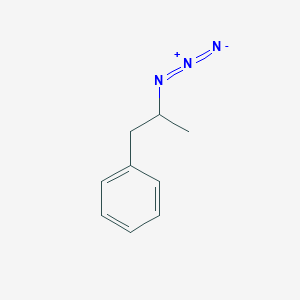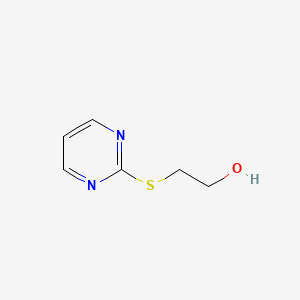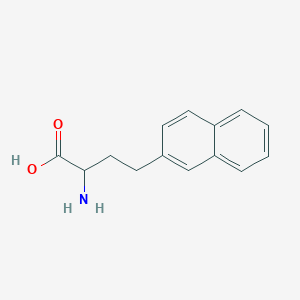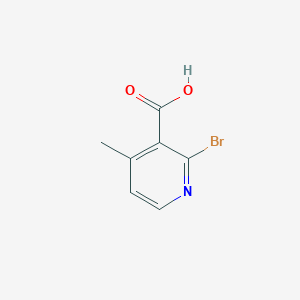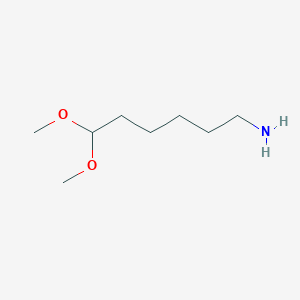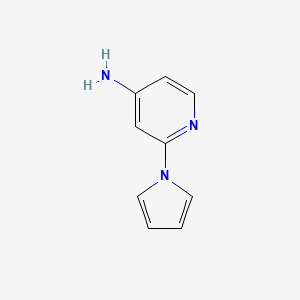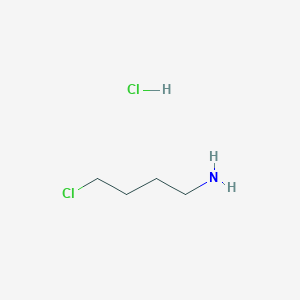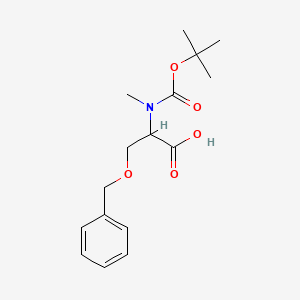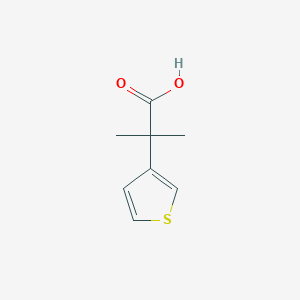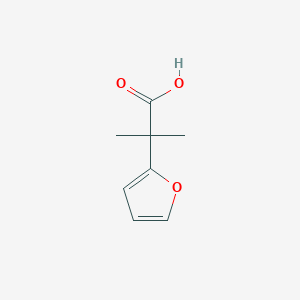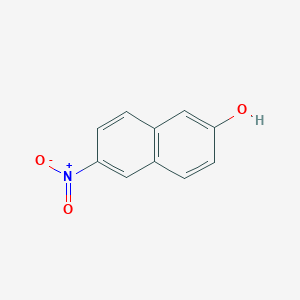
6-Bromo-2-iodopyridin-3-OL
Übersicht
Beschreibung
6-Bromo-2-iodopyridin-3-ol is a pyridine-based compound with the CAS Number: 188057-35-4 . It has a molecular weight of 299.89 .
Synthesis Analysis
The synthesis of 6-Bromo-2-iodopyridin-3-ol involves the reaction of 6-bromo-2-iodopyridin-3-ol (150 mg, 0.500 mmol) with acetic anhydride (2.4 mL, 25 mmol) at 130°C . The reaction is stirred for 30 minutes, then concentrated and chased with toluene to give the expected product .Molecular Structure Analysis
The IUPAC name of this compound is 6-bromo-2-iodo-3-pyridinol . The InChI code is 1S/C5H3BrINO/c6-4-2-1-3(9)5(7)8-4/h1-2,9H .Physical And Chemical Properties Analysis
6-Bromo-2-iodopyridin-3-ol is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Manipulations
6-Bromo-2-iodopyridin-3-OL and its derivatives are valuable in medicinal chemistry research as potential building blocks. The synthesis of unique halogen-rich pyridines, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, demonstrates the versatility of these compounds for further chemical manipulations and the creation of pentasubstituted pyridines with desired functionalities (Wu et al., 2022).
Development of Functionalized Pyridines
Halogenated pyridines like 6-Bromo-2-iodopyridin-3-OL are instrumental in the synthesis of functionalized pyridines. For example, the synthesis of non-symmetrical mono-, di-, tri-, and pentaalkynylated pyridines shows the potential for developing compounds with varied UV/Vis- and emission properties, which can have significant implications in various chemical and biological applications (Rivera et al., 2019).
Application in Nucleotide Synthesis
Compounds like 6-Bromo-2-iodopyridin-3-OL are useful in the synthesis of nucleotide analogues. The preparation of 3-halogenopyridine-adenine dinucleotides and their applications as hydrogen acceptors and inhibitors in enzymatic reactions highlight their significance in biochemical research (Abdallah et al., 1976).
Material Science and Catalysis
In the broader scope of research, derivatives of pyridines, such as those related to 6-Bromo-2-iodopyridin-3-OL, are utilized in various fields including materials science and catalysis. For instance, terpyridines and their transition metal complexes are employed in processes ranging from artificial photosynthesis to biochemical transformations, demonstrating the diverse applications of these compounds (Winter et al., 2011).
Safety And Hazards
The compound has been classified under GHS07 for safety . The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Eigenschaften
IUPAC Name |
6-bromo-2-iodopyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrINO/c6-4-2-1-3(9)5(7)8-4/h1-2,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAHPXWHVGKFQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1O)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598936 | |
| Record name | 6-Bromo-2-iodopyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-iodopyridin-3-OL | |
CAS RN |
188057-35-4 | |
| Record name | 6-Bromo-2-iodopyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

